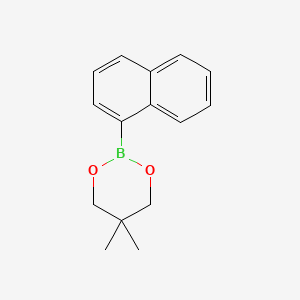

5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane

Description

BenchChem offers high-quality 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,5-dimethyl-2-naphthalen-1-yl-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BO2/c1-15(2)10-17-16(18-11-15)14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRKQVBSFBSIOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=CC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629150 | |

| Record name | 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22871-77-8 | |

| Record name | 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane for Advanced Synthesis

Section 1: Introduction and Strategic Importance

5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane, also known as 1-naphthaleneboronic acid neopentyl glycol ester, is a crystalline organoboron compound with significant utility in modern organic synthesis. As a key building block, its value is particularly recognized in carbon-carbon bond-forming reactions, which are fundamental to the construction of complex molecules in pharmaceutical and materials science research.[1] This guide provides an in-depth analysis of its core physical properties, handling protocols, and synthetic considerations, offering field-proven insights for researchers and drug development professionals.

The strategic advantage of this reagent lies in the 5,5-dimethyl-1,3,2-dioxaborinane moiety, which is formed by the esterification of the boronic acid with neopentyl glycol. This structural feature confers a remarkable degree of chemical and thermal stability to the molecule compared to its parent boronic acid.[2] This enhanced stability is not merely a matter of convenience; it is a critical attribute that facilitates easier purification, enables long-term storage under appropriate conditions, and provides a wider window of compatibility with various reaction conditions. For drug development professionals, this translates to more reliable, reproducible, and scalable synthetic routes.

Section 2: Core Physicochemical Properties

The physical properties of 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane define its behavior in both storage and reaction environments. These characteristics have been compiled from supplier technical data sheets and chemical databases. The compound typically presents as a white to off-white solid or crystalline powder.[1][3]

A summary of its key quantitative properties is presented below for rapid reference and comparison.

| Property | Value | Source |

| CAS Number | 22871-77-8 | [3][4] |

| Molecular Formula | C₁₅H₁₇BO₂ | [3][4] |

| Molecular Weight | 240.11 g/mol | [4][5] |

| Melting Point | 67-69 °C | [5] |

| Boiling Point | 387.6 °C | [5] |

| Density | 1.08 g/cm³ | [5] |

| Flash Point | 188.2 °C | [5] |

| Refractive Index | 1.565 | [5] |

| Vapor Pressure | 7.26 x 10⁻⁶ mmHg at 25°C | [5] |

Section 3: Molecular Structure and Spectroscopic Profile

The compound's reactivity and physical characteristics are a direct consequence of its molecular architecture. The structure combines a sterically demanding naphthalene group with a robust neopentyl glycol-derived dioxaborinane ring.

Caption: Chemical structure of 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane.

Anticipated Spectroscopic Data

-

¹H NMR: The spectrum will be characterized by complex multiplets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the seven protons of the naphthalene ring. Two distinct signals are expected for the dioxaborinane ring: a singlet around δ 3.8 ppm for the two equivalent -CH₂- groups and a sharp singlet around δ 1.0 ppm for the two equivalent methyl groups (-CH₃).

-

¹³C NMR: The naphthalene moiety will produce ten distinct signals in the aromatic region (approx. δ 120-140 ppm). Key aliphatic signals include the methylene carbons (-CH₂) near δ 72 ppm, the quaternary carbon at δ 32 ppm, and the methyl carbons near δ 22 ppm.[8]

-

¹¹B NMR: As a tricoordinate boronic ester, the compound is expected to show a single, characteristically broad peak in the ¹¹B NMR spectrum, typically in the range of δ 20-30 ppm.

-

FTIR Spectroscopy: The infrared spectrum will be dominated by strong B-O stretching vibrations (approx. 1300-1350 cm⁻¹). Other significant peaks will include C-H stretching from the aromatic naphthalene ring (>3000 cm⁻¹) and aliphatic C-H stretching from the neopentyl group (<3000 cm⁻¹).

Section 4: Synthesis and Purification Protocol

This compound is synthesized via a straightforward esterification between 1-naphthaleneboronic acid and neopentyl glycol (2,2-dimethyl-1,3-propanediol). The reaction is typically driven to completion by the removal of water.

Caption: General experimental workflow for the synthesis of the title compound.

Representative Synthetic Methodology

This protocol is a self-validating, generalized procedure based on standard esterification techniques for boronic acids.

-

Reactor Charging: In a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, combine 1-naphthaleneboronic acid (1.0 eq), neopentyl glycol (1.1 eq), and an appropriate solvent such as toluene (approx. 5-10 mL per mmol of boronic acid).

-

Azeotropic Dehydration: Heat the reaction mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the ester product.

-

Reaction Monitoring: Continue refluxing until no more water is observed collecting in the trap (typically 2-4 hours). The reaction can also be monitored by TLC or GC-MS.

-

Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product as a crystalline solid.

-

Drying and Storage: Dry the purified crystals under vacuum and store in a tightly sealed container under inert gas at 2-8°C.[3]

Section 5: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane is classified with the signal word "Warning" and carries specific hazard statements.[3]

-

Hazard Statements:

-

Precautionary Measures:

-

P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[3]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3]

-

P301+P312 & P302+P352: In case of ingestion or skin contact, call a POISON CENTER or doctor if you feel unwell. Wash skin with plenty of water.[3]

-

-

Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place.[9][10] Recommended storage temperature is between 2-8°C to ensure long-term stability.[3]

Section 6: Conclusion

5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane is a highly valuable and versatile reagent for synthetic chemists. Its well-defined physical properties, including its solid nature and moderate melting point, combined with its enhanced stability from the neopentyl glycol protecting group, make it a reliable building block for complex molecular architectures. By understanding its physicochemical characteristics, handling requirements, and synthetic origins as detailed in this guide, researchers can effectively and safely leverage this compound to advance programs in drug discovery and materials science.

References

-

PubChem. 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 5,5-Dimethyl-1,3-dioxane-2-ethanol. National Center for Biotechnology Information. Available from: [Link]

-

Angene Chemical. 1-Naphthaleneboronic acid neopentyl glycol ester (CAS# 22871-77-8). Available from: [Link]

-

Semantic Scholar. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the. Available from: [Link]

-

Cheméo. Chemical Properties of Neopentyl glycol (CAS 126-30-7). Available from: [Link]

-

Asian Journal of Chemistry. Design and Synthesis of Naphthol Derivative. Available from: [Link]

-

MDPI. (S)-1-(Ethoxycarbonyl)ethyl(2R,5S)-2,5-dimethyl-1,3-dioxolan-4-one-2-carboxylate. Available from: [Link]

-

Taylor & Francis Online. Neopentyl glycol – Knowledge and References. Available from: [Link]

-

PENTA. Naphthalene - SAFETY DATA SHEET. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. The application of Neopentyl glycol_Chemicalbook [chemicalbook.com]

- 3. 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane | 22871-77-8 [sigmaaldrich.com]

- 4. angenesci.com [angenesci.com]

- 5. echemi.com [echemi.com]

- 6. 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane | C12H17BO2 | CID 23005406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane

This guide provides a comprehensive analysis of the solubility characteristics of 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane, a key organoboron compound. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies to facilitate its effective use in synthesis and various applications.

Introduction and Compound Significance

5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane, also known as naphthalen-1-ylboronic acid neopentyl glycol ester, is a vital reagent in modern organic synthesis.[1] Its structure, featuring a bulky naphthalene group and a stable neopentyl glycol protecting group, imparts unique reactivity and stability. These attributes make it a preferred boronic ester in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[2][3] The success of these reactions is critically dependent on the solubility of all components in the reaction medium. Understanding the solubility profile of this specific boronic ester is therefore paramount for reaction optimization, yield maximization, and overall process efficiency.

The neopentyl glycol protecting group is known to enhance the stability of the boronic acid, preventing premature decomposition and trimerization to the corresponding boroxine. This stability, however, influences the compound's solubility, creating a delicate balance that must be managed for optimal reactivity.

Theoretical Framework for Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane contains both nonpolar and polar functionalities, leading to a nuanced solubility profile.

-

Nonpolar Character : The large, aromatic naphthalene ring and the dimethyl groups on the dioxaborinane ring are significant nonpolar components. This extensive hydrocarbon framework suggests good solubility in nonpolar and moderately polar aprotic organic solvents.

-

Polar Character : The oxygen atoms within the dioxaborinane ring introduce some polar character, potentially allowing for limited solubility in more polar solvents. However, the steric hindrance from the adjacent dimethyl groups and the bulky naphthalene moiety can limit the accessibility of these polar centers for solvation.

Based on this structural analysis, we can logically predict the solubility of 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane in a range of common laboratory solvents.

Diagram: Logical Flow for Solubility Prediction

Caption: Predicted solubility based on molecular structure.

Quantitative and Qualitative Solubility Data

The following table summarizes the expected solubility profile. This information should be experimentally verified for precise applications.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Toluene, Hexanes, Diethyl Ether | High | The large nonpolar naphthalene and neopentyl groups dominate the molecule's character, favoring interaction with nonpolar solvents. Toluene is a common solvent for Suzuki-Miyaura reactions. |

| Polar Aprotic | THF, Dichloromethane (DCM), Ethyl Acetate | High to Moderate | These solvents have a good balance of polarity to solvate the dioxaborinane ring while also accommodating the large nonpolar moieties. THF is frequently used in cross-coupling reactions.[2] |

| Polar Protic | Methanol, Ethanol | Moderate to Low | The polar hydroxyl group of the solvent can interact with the oxygen atoms of the boronic ester. However, the large nonpolar part of the molecule will limit extensive dissolution. |

| Aqueous | Water | Insoluble | The overwhelmingly nonpolar character of the molecule prevents significant interaction with the highly polar water molecules. Boronic esters are also susceptible to hydrolysis in the presence of water.[5] |

Experimental Protocol for Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocols provide a framework for both qualitative and quantitative solubility determination.

Materials and Equipment

-

5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane

-

Selected solvents (e.g., Toluene, THF, Dichloromethane, Methanol, Water)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

HPLC or GC-MS for quantitative analysis

-

Glass vials with screw caps

-

Micropipettes

Qualitative Solubility Determination

This method provides a rapid assessment of solubility.

-

Preparation : Add approximately 10 mg of 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane to a small test tube or vial.[6][7]

-

Solvent Addition : Add 1 mL of the chosen solvent to the vial.[8]

-

Mixing : Vigorously shake or vortex the mixture for 1-2 minutes.[6]

-

Observation : Visually inspect the solution.

-

Soluble : A clear, homogeneous solution is formed.

-

Partially Soluble : Some solid remains, but a significant portion appears to have dissolved.

-

Insoluble : The solid remains largely undissolved.

-

Diagram: Workflow for Qualitative Solubility Testing

Caption: Step-by-step qualitative solubility assessment.

Quantitative Solubility Determination (Saturation Shake-Flask Method)

This method provides a precise measure of solubility at a given temperature.

-

Sample Preparation : Add an excess amount of 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane to a vial containing a known volume of the solvent (e.g., 5 mL). The presence of undissolved solid is crucial.

-

Equilibration : Seal the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for 24-48 hours. This ensures that the solvent is fully saturated.

-

Phase Separation : Centrifuge the vial at high speed to pellet the undissolved solid.

-

Sample Extraction : Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette.

-

Dilution : Dilute the extracted aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification : Analyze the diluted sample using a calibrated HPLC or GC-MS method to determine the concentration of the dissolved compound.

-

Calculation : Calculate the solubility in units such as mg/mL or mol/L.

Implications for Application in Suzuki-Miyaura Coupling

The solubility of 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane is a critical factor in the success of Suzuki-Miyaura cross-coupling reactions.[2][3]

-

Homogeneous Reaction Conditions : For the catalytic cycle to proceed efficiently, all reactants, including the boronic ester, aryl halide, palladium catalyst, and base, must be in the same phase. Poor solubility can lead to heterogeneous mixtures, resulting in slower reaction rates and lower yields.

-

Solvent Selection : The choice of solvent is dictated by the solubility of all reaction components. Aromatic hydrocarbons like toluene and ethereal solvents such as THF are commonly employed due to their ability to dissolve a wide range of organic substrates and catalysts.[2][5]

-

Base Selection and Solubility : The choice of base can also be influenced by solubility. While inorganic bases like potassium carbonate are common, they are often insoluble in organic solvents. The use of soluble organic bases or phase-transfer catalysts may be necessary to ensure effective deprotonation and transmetalation steps.

Conclusion

5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane is a sterically hindered and relatively nonpolar molecule. Its solubility is highest in nonpolar aprotic and polar aprotic organic solvents, making it well-suited for use in common reaction media for cross-coupling reactions. While it exhibits low solubility in polar protic solvents and is essentially insoluble in water, this characteristic is advantageous in preventing hydrolysis. For any novel application, it is strongly recommended that researchers perform the described experimental protocols to determine precise solubility data under their specific reaction conditions. This empirical approach, grounded in the theoretical principles outlined in this guide, will ensure the robust and efficient application of this versatile reagent.

References

- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(11), 4245–4257.

- Thomas, A. A., & Denmark, S. E. (2016).

-

LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Wikipedia. (2023). Neopentyl glycol. Retrieved from [Link]

-

University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Mount Holyoke College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane. PubChem Compound Summary for CID 11788741. Retrieved from [Link]

-

LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. Retrieved from [Link]

-

University of Houston. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

Sources

- 1. 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane | 22871-77-8 [sigmaaldrich.com]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane | 5123-13-7 | TCI AMERICA [tcichemicals.com]

- 5. orgsyn.org [orgsyn.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. www1.udel.edu [www1.udel.edu]

- 8. chem.ws [chem.ws]

A Comprehensive Technical Guide to (4'-Propyl[1,1'-biphenyl]-4-yl)boronic acid (C15H17BO2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of (4'-Propyl[1,1'-biphenyl]-4-yl)boronic acid, a biphenyl boronic acid derivative with significant potential in medicinal chemistry and materials science. This document elucidates its chemical identity, physicochemical properties, and a detailed, field-proven synthesis protocol. Furthermore, it delves into the mechanistic underpinnings of its application in Suzuki-Miyaura cross-coupling reactions and its prospective role in the development of novel therapeutics and liquid crystal displays. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery, organic synthesis, and materials science, offering both foundational knowledge and practical insights into the utility of this versatile molecule.

Introduction: The Significance of Biphenyl Boronic Acids

Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science, offering a unique combination of rigidity, aromaticity, and conformational flexibility. The introduction of a boronic acid moiety to this framework, as seen in (4'-Propyl[1,1'-biphenyl]-4-yl)boronic acid, unlocks a vast potential for synthetic diversification and targeted biological interactions. Boronic acids have emerged from a niche chemical curiosity to a cornerstone of modern organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Beyond their synthetic utility, the unique electronic properties of the boron atom allow for reversible covalent interactions with biological nucleophiles, a feature that has been successfully exploited in the design of targeted therapeutics.[2] This guide will focus on the specific attributes and applications of the propyl-substituted biphenyl boronic acid, providing a detailed roadmap for its synthesis and utilization.

Chemical Identity and Physicochemical Properties

The IUPAC name for the chemical compound with the molecular formula C15H17BO2 is (4'-Propyl[1,1'-biphenyl]-4-yl)boronic acid . This nomenclature precisely describes a biphenyl core structure with a propyl group at the 4' position and a boronic acid functional group at the 4 position.

A comprehensive understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. The following table summarizes the key predicted and experimentally observed properties of (4'-Propyl[1,1'-biphenyl]-4-yl)boronic acid.

| Property | Value | Source |

| Molecular Formula | C15H17BO2 | - |

| Molecular Weight | 240.11 g/mol | - |

| Appearance | White to off-white crystalline powder | [3] |

| Boiling Point (Predicted) | 413.1 ± 48.0 °C | [3] |

| Density (Predicted) | 1.11 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 8.61 ± 0.17 | [3] |

| Storage Temperature | Room Temperature, in a dry environment | [3] |

These properties suggest a stable, solid compound under standard laboratory conditions, suitable for a variety of synthetic manipulations.

Synthesis of (4'-Propyl[1,1'-biphenyl]-4-yl)boronic acid: A Step-by-Step Protocol

The synthesis of aryl boronic acids is a well-established field, with the lithiation-borylation of aryl halides being a robust and widely adopted methodology. The following protocol details a reliable synthesis of (4'-Propyl[1,1'-biphenyl]-4-yl)boronic acid from its corresponding aryl bromide precursor, 4-bromo-4'-propylbiphenyl.

Synthesis Workflow Diagram

Caption: Synthesis of (4'-Propyl[1,1'-biphenyl]-4-yl)boronic acid.

Detailed Experimental Protocol

Materials:

-

4-Bromo-4'-propylbiphenyl

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 4-bromo-4'-propylbiphenyl (1.0 eq). The flask is evacuated and backfilled with dry nitrogen three times.

-

Dissolution: Anhydrous THF is added via syringe to dissolve the starting material. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution at a rate that maintains the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour. Successful lithiation is indicated by a color change.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.

-

Quenching and Extraction: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 1 M HCl. The mixture is stirred for 30 minutes. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x). The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography on silica gel to afford (4'-Propyl[1,1'-biphenyl]-4-yl)boronic acid as a white solid.

Self-Validation: The identity and purity of the synthesized product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should also be determined and compared to literature values.

Applications in Drug Development and Materials Science

The unique structural and electronic properties of (4'-Propyl[1,1'-biphenyl]-4-yl)boronic acid make it a valuable building block in both drug discovery and materials science.

Role as a Key Intermediate in Pharmaceutical Synthesis

The biphenyl moiety is a common scaffold in a multitude of biologically active compounds. The presence of the boronic acid functional group in (4'-Propyl[1,1'-biphenyl]-4-yl)boronic acid allows for its facile incorporation into more complex molecules via the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern pharmaceutical synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and high yields.[4]

Mechanistic Insight into Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is often facilitated by a base.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the new carbon-carbon bond.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

(4'-Propyl[1,1'-biphenyl]-4-yl)boronic acid can serve as the organoboron partner in this reaction, enabling the synthesis of a diverse library of biphenyl-containing compounds for screening as potential drug candidates. The propyl group can modulate the lipophilicity and steric profile of the final molecule, which can significantly impact its pharmacokinetic and pharmacodynamic properties. While specific examples of drugs derived directly from this compound are not prevalent in the public domain, the broader class of biphenyl boronic acids are key intermediates in the synthesis of various pharmaceuticals. For instance, the structurally related [4′-(pentyloxy)[1,1′-biphenyl]-4-yl]boronic acid is an intermediate in the synthesis of the antifungal drug Anidulafungin.[5]

Potential in the Development of Liquid Crystals

The rigid, elongated structure of the biphenyl core is a fundamental characteristic of many liquid crystalline materials. The anisotropic nature of these molecules allows them to self-assemble into ordered phases that can be manipulated by external electric fields, forming the basis of liquid crystal displays (LCDs). The alkyl substituent, in this case, the propyl group, plays a crucial role in determining the mesophase behavior and physical properties of the liquid crystal, such as its clearing point and viscosity.

While (4'-Propyl[1,1'-biphenyl]-4-yl)boronic acid itself is not a liquid crystal, it serves as a critical building block for the synthesis of liquid crystalline compounds. Through Suzuki-Miyaura coupling, the boronic acid can be coupled with various aromatic and heterocyclic halides to generate a wide range of extended, rigid molecules with tailored electronic and physical properties. For example, coupling with a cyanophenyl bromide could yield a 4'-propyl-4-cyanobiphenyl derivative, a class of compounds known for their use in liquid crystal mixtures.[6]

Conclusion

(4'-Propyl[1,1'-biphenyl]-4-yl)boronic acid is a versatile and valuable building block for researchers in drug discovery and materials science. Its well-defined structure, coupled with the reactivity of the boronic acid moiety, provides a powerful tool for the synthesis of complex molecular architectures. The detailed synthesis protocol and discussion of its applications provided in this guide are intended to empower scientists to effectively utilize this compound in their research endeavors. As the demand for novel therapeutics and advanced materials continues to grow, the importance of key intermediates like (4'-Propyl[1,1'-biphenyl]-4-yl)boronic acid will undoubtedly increase.

References

-

Boron Molecular. (n.d.). 4-Bromo-4'-ethyl-1,1'-biphenyl. Retrieved January 28, 2026, from [Link].

- Google Patents. (n.d.). A kind of preparation method of 4 amino phenyl boronic acid derivative.

-

LookChem. (n.d.). Cas No. 158937-25-8 [4'-(pentyloxy)[1,1'-biphenyl]-4-yl]boronic acid. Retrieved January 28, 2026, from [Link].

- Aggarwal, V. K., & Mykura, R. C. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol.

- Google Patents. (n.d.). Liquid crystal compositions for multiplexed displays.

-

Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 28, 2026, from [Link].

- Google Patents. (n.d.). Preparation of 4-bromobiphenyl.

-

Dallavalle, S., Cincinelli, R., Nannei, R., Merlini, L., Morini, G., Penco, S., Pisano, C., Vesci, L., Barbarino, M., Zuco, V., De Cesare, M., & Zunino, F. (2009). Design, synthesis, and evaluation of biphenyl-4-yl-acrylohydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors. European journal of medicinal chemistry, 44(5), 1900–1912. [Link]

- Yeung, K. S., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products.

- Google Patents. (n.d.). Liquid Crystal Panel, Liquid Crystal Television, And Liquid Crystal Display Apparatus.

-

Aggarwal, V. K., & Butters, M. (2012). Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. Organic letters, 14(24), 6258–6261. [Link]

-

Wessig, P., & Giesa, S. (2020). Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. Organic & biomolecular chemistry, 18(32), 6299–6303. [Link]

- Google Patents. (n.d.). Liquid crystal composition.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. Retrieved January 28, 2026, from [Link].

-

RSC Publishing. (2021). Anti-counterfeiting holographic liquid crystal gels with color and pattern control. Retrieved January 28, 2026, from [Link].

-

Boron Molecular. (n.d.). Boronic Acids Building Blocks Library. Retrieved January 28, 2026, from [Link].

-

PrepChem. (n.d.). Synthesis of 4-tolylboronic acid. Retrieved January 28, 2026, from [Link].

Sources

- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (4'-Propyl[1,1'-biphenyl]-4-yl)-boronic acid | 153035-56-4 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Application Notes & Protocols: Leveraging 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Strategic Advantage of Neopentyl Glycol Boronic Esters

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of carbon-carbon bonds, a pillar in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The efficacy of this reaction hinges on the stability and reactivity of the organoboron reagent. While boronic acids are widely used, they are often susceptible to undesirable side reactions, most notably protodeboronation, which can diminish yields and complicate purification.[3]

This guide focuses on 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane , a neopentyl glycol boronic ester derivative of naphthalene. The use of the neopentyl glycol protecting group is a strategic choice designed to overcome the intrinsic limitations of free boronic acids. These esters offer enhanced stability, making them robust, bench-stable solids that are easier to handle, purify, and store.[4][5] This stability minimizes premature degradation, ensuring the reagent's integrity until it is actively engaged in the catalytic cycle, thereby leading to more reproducible and higher-yielding transformations.[4] This document provides a detailed exploration of its application, mechanistic considerations, and field-proven protocols for its use in Suzuki-Miyaura cross-coupling reactions.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The power of the Suzuki-Miyaura reaction lies in its elegant and efficient catalytic cycle, driven by a palladium catalyst. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions. The process is broadly accepted to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate.

-

Transmetalation: This is the key step where the organic moiety is transferred from the boron atom to the palladium center. A base is crucial here; it activates the boronic ester, forming a more nucleophilic boronate species which facilitates the transfer of the naphthalenyl group to the Pd(II) complex.[7]

-

Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond of the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 4-Methylbenzeneboronic acid neopentyl glycol ester [myskinrecipes.com]

- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

Application Note: Strategic Base Selection for Suzuki-Miyaura Cross-Coupling with Neopentyl Glycol Boronates

Introduction: The Enduring Power of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, providing an unparalleled method for the formation of carbon-carbon bonds.[1][2] Its impact was formally recognized with the 2010 Nobel Prize in Chemistry.[1] The reaction's success is largely due to the stability, low toxicity, and commercial availability of its organoboron reagents.[1][3]

While boronic acids were the original workhorses, their benchtop stability can be a concern. This has led to the widespread adoption of boronic esters, which offer enhanced stability and easier handling.[4][5] Among these, neopentyl glycol boronates have emerged as highly valuable coupling partners due to their robust nature and favorable reactivity profile.[6][7]

However, the perceived stability of these esters can mask a critical reaction parameter: the choice of base. The base is not merely a spectator or a simple acid scavenger; it is a key activator in the catalytic cycle.[2][8][9] An improper base selection can lead to sluggish reactions, low yields, or complete failure. This guide provides a deep dive into the mechanistic role of the base and offers a strategic framework for its selection in reactions involving neopentyl glycol boronates, empowering researchers to optimize their synthetic outcomes.

The Catalytic Cycle: Unpacking the Role of the Base

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][10] Understanding this cycle is paramount to appreciating the base's function. The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.

The base's primary role is to facilitate the transmetalation step, which is often the rate-determining phase of the cycle. In this step, the organic group is transferred from the boron atom to the palladium(II) center. Organoboron compounds are generally not nucleophilic enough to undergo transmetalation without activation.[2] The base accomplishes this activation through one of two primary mechanistic pathways:

-

The Boronate Pathway (Major Pathway): The base coordinates to the electron-deficient boron atom of the neopentyl glycol boronate. This forms a tetracoordinate, anionic "ate" complex. This complex is significantly more nucleophilic than the neutral boronate ester, dramatically accelerating the transfer of the organic moiety to the palladium center.[2][7][9]

-

The Oxo-Palladium Pathway (Minor Pathway): Alternatively, the base (typically a hydroxide or alkoxide) can react with the palladium(II) halide complex formed after oxidative addition. This generates a more reactive palladium-hydroxide or palladium-alkoxide species, which can then more readily react with the neutral boronic ester.[7]

Crucially, studies have shown that boronic esters like neopentyl glycolates can transmetalate directly without prior hydrolysis to the corresponding boronic acid, underscoring the importance of the base in directly activating the ester itself.[1]

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. researchgate.net [researchgate.net]

- 5. books.rsc.org [books.rsc.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

functional group tolerance in couplings with naphthalen-1-yl boronic esters

Executive Summary

Coupling reactions involving naphthalen-1-yl boronic esters represent a specific class of "difficult" Suzuki-Miyaura Cross-Couplings (SMC). Unlike their 2-naphthyl or phenyl counterparts, 1-naphthyl isomers suffer from severe peri-interaction (steric clash with the H-8 proton) and electronically driven susceptibility to protodeboronation .

This guide provides validated protocols to overcome these failure modes. By transitioning from traditional Pd(PPh₃)₄ systems to Buchwald G3/G4 precatalysts or MIDA boronate slow-release architectures , researchers can achieve >90% yields while maintaining tolerance for sensitive functional groups like aldehydes, free amines, and heterocycles.

The Challenge: Sterics & Protodeboronation

The failure of standard SMC conditions with 1-naphthyl substrates is driven by two competing mechanistic factors:

-

Steric Deceleration of Transmetallation: The bulk at the 1-position (peri-strain) significantly retards the rate of transmetallation (

) of the boron species to the Palladium(II) center. -

Accelerated Protodeboronation: Because

is slow, the activated boronate species accumulates in the basic media. The 1-naphthyl anion is relatively stabilized, making the C-B bond prone to hydrolytic cleavage (protodeboronation) before coupling can occur.

Mechanistic Pathway Analysis

The diagram below illustrates the "Danger Zone" where standard catalysts fail. To succeed, the catalyst system must accelerate reductive elimination and transmetallation to outcompete the side reaction.

Figure 1: The kinetic competition between productive coupling and destructive deboronation in 1-naphthyl systems.

Functional Group Tolerance Matrix

Selection of the catalyst and base must be tailored to the most sensitive moiety on the coupling partners.

| Functional Group | Risk Factor | Recommended Base | Recommended Ligand/Catalyst | Notes |

| Esters / Nitriles | Hydrolysis | K₃PO₄ (anhydrous) | XPhos Pd G3 | Avoid hydroxide bases (NaOH, KOH). |

| Aldehydes | Aldol Condensation | K₂CO₃ or K₃PO₄ | XPhos or SPhos | Weak bases prevent enolization. |

| Free Amines (NH₂) | Catalyst Poisoning | K₃PO₄ | BrettPhos Pd G3 | BrettPhos prevents amine binding to Pd. |

| Heterocycles (Pyridines) | N-Coordination | K₂CO₃ | XPhos Pd G3 | Bulky ligands displace the heterocycle. |

| Protodeboronation Prone | C-B Cleavage | NaHCO₃ (aq) | MIDA Boronate | Slow release of boronic acid prevents accumulation. |

Validated Experimental Protocols

Protocol A: The "Bulky" Standard (High Steric Demand)

Best for: General 1-naphthyl couplings with stable functional groups (esters, ketones, protected amines).

The Logic: This protocol uses XPhos Pd G3 , a precatalyst that activates rapidly at room temperature and provides a bulky, electron-rich ligand environment. This accelerates the difficult transmetallation step, effectively "beating" the protodeboronation clock.

Reagents:

-

Aryl Halide (1.0 equiv)

-

1-Naphthylboronic acid pinacol ester (1.2 equiv)

-

Catalyst: XPhos Pd G3 (2.0 mol%)

-

Base: K₃PO₄ (0.5 M in H₂O) (2.0 equiv)

-

Solvent: THF (degassed)

Step-by-Step:

-

Charge a reaction vial with the Aryl Halide (1.0 mmol), Boronic Ester (1.2 mmol), and XPhos Pd G3 (15 mg, 0.02 mmol).

-

Seal the vial and purge with Nitrogen/Argon for 5 minutes.

-

Add degassed THF (4 mL) via syringe.

-

Add degassed 0.5 M K₃PO₄ aqueous solution (4 mL). Note: A 1:1 organic/aqueous ratio is crucial for solubilizing the inorganic base while maintaining organic solubility.

-

Stir vigorously at 40–60 °C for 2–4 hours.

-

QC Check: Monitor by HPLC/UPLC. If deboronation (naphthalene formation) >5%, lower temperature to RT and extend time.

-

-

Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.

Protocol B: The MIDA "Slow-Release" Method (High Sensitivity)

Best for: Substrates prone to rapid protodeboronation or containing base-sensitive groups (aldehydes, alkyl halides).

The Logic: 1-Naphthyl MIDA boronates are stable to hydrolysis. Under mild basic conditions, they slowly hydrolyze to release the active boronic acid. This keeps the concentration of the active boron species low (matching the rate of transmetallation) and suppressing the second-order decomposition pathways.

Reagents:

-

Aryl Halide (1.0 equiv)

-

1-Naphthyl MIDA Boronate (1.5 equiv)

-

Catalyst: XPhos Pd G2 or G3 (2.0 mol%)

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: 1,4-Dioxane / H₂O (5:1 ratio)

Step-by-Step:

-

Charge vial with Aryl Halide (1.0 mmol), 1-Naphthyl MIDA Boronate (1.5 mmol), XPhos Pd G3 (0.02 mmol), and anhydrous K₃PO₄ (3.0 mmol).

-

Purge with Argon.

-

Add 1,4-Dioxane (5 mL) and degassed Water (1 mL).

-

Heat to 60 °C .

-

Run time: 4–12 hours (slower reaction due to controlled release).

Troubleshooting & Optimization Workflow

Use this decision tree to select the correct modification if the standard protocol fails.

Figure 2: Logical workflow for optimizing 1-naphthyl coupling yields.

References

-

Kinetic Studies on Boronic Esters: Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chem. Soc. Rev.2014 , 43, 412–443.

-

Buchwald Precatalysts (G3/G4): Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. N-Methyl-2-aminobiphenyl-based Palladacycles: Rapidly Activated Precatalysts for Cross-Coupling. J. Org.[7] Chem.2014 , 79, 4161–4166.

-

MIDA Boronate Technology: Gillis, E. P.; Burke, M. D. A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of MIDA Boronates. J. Am. Chem. Soc.[7]2007 , 129, 6716–6717.

-

Protodeboronation Mechanisms: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters. J. Am. Chem. Soc.[7]2017 , 139, 13156–13165.

-

Steric Hindrance in Suzuki Coupling: Martin, R.; Buchwald, S. L. Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Highly Hindered Aryl Halides. Acc.[5][6][8] Chem. Res.2008 , 41, 1461–1473.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Protodeboronation - Wikipedia [en.wikipedia.org]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. Protodeboronation [organic-chemistry.org]

- 8. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

hydrolysis of 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane during reaction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the hydrolysis of 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane during chemical reactions. As a neopentyl glycol boronic ester, this reagent offers enhanced stability compared to the free boronic acid, yet its susceptibility to hydrolysis remains a critical factor in achieving successful and reproducible outcomes, particularly in Suzuki-Miyaura cross-coupling reactions.

Understanding the Challenge: The "Why" Behind Hydrolysis

5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane is favored for its relative stability, which simplifies handling and purification.[1] However, the presence of water in a reaction mixture can lead to its hydrolysis, converting it back to the corresponding naphthalen-1-ylboronic acid and neopentyl glycol. This process is often reversible and influenced by reaction conditions such as pH, temperature, and solvent.[2][3]

Premature hydrolysis can be detrimental to your reaction for several reasons:

-

Reduced Yield: The intended boronic ester may be consumed before it can participate in the desired reaction.

-

Side Reactions: The resulting boronic acid can undergo undesired side reactions, such as protodeboronation, where the boron moiety is replaced by a hydrogen atom, leading to the formation of naphthalene as a byproduct.[4]

-

Inconsistent Reaction Kinetics: The presence of a mixture of the boronic ester and boronic acid can lead to unpredictable reaction rates and inconsistent product formation.[5]

This guide will walk you through identifying, troubleshooting, and preventing unwanted hydrolysis of your boronic ester.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am observing a significant amount of the deborylated naphthalene byproduct in my Suzuki-Miyaura reaction. What is the likely cause?

The formation of naphthalene is a strong indicator of protodeboronation, a common consequence of premature hydrolysis of the boronic ester.[4] The naphthalen-1-ylboronic acid formed upon hydrolysis is often more susceptible to this side reaction than the parent ester.

Troubleshooting Steps:

-

Strictly Anhydrous Conditions:

-

Solvent Purity: Ensure your solvents are rigorously dried. Consider using a solvent purification system or freshly opened bottles of anhydrous solvent. Tetrahydrofuran (THF) and 1,4-dioxane, common solvents for Suzuki-Miyaura reactions, are hygroscopic and should be handled accordingly.

-

Reagent Water Content: Check the water content of all reagents, including your base and aryl halide. Some bases, like potassium carbonate (K₂CO₃), can be hygroscopic. Consider drying the base in an oven before use.

-

Inert Atmosphere: Assemble your reaction under a dry, inert atmosphere (e.g., argon or nitrogen). Flame-dry your glassware before use to remove adsorbed moisture.

-

-

Choice of Base:

-

Reaction Temperature:

-

While Suzuki-Miyaura reactions often require heating, excessively high temperatures can accelerate both hydrolysis and subsequent protodeboronation. If possible, screen for the lowest effective temperature for your specific transformation.

-

FAQ 2: My reaction is sluggish and gives inconsistent yields, even when using a well-established protocol. Could hydrolysis of the boronic ester be the culprit?

Yes, inconsistent hydrolysis can lead to variable reaction rates and yields. The active transmetalating species in a Suzuki-Miyaura reaction can be either the boronic ester or the boronic acid, and their relative concentrations can fluctuate if hydrolysis is not controlled.[5]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent reactions.

Analytical Monitoring:

-

In-Process Control: If possible, take aliquots of your reaction mixture at various time points and analyze them by LC-MS or GC-MS. This will allow you to monitor the consumption of your boronic ester and the potential formation of the corresponding boronic acid and naphthalene.

-

HPLC Analysis Challenges: Be aware that standard reversed-phase HPLC analysis of boronic esters can be misleading due to on-column hydrolysis.[8] If you need to quantify the extent of hydrolysis, consider specialized methods such as hydrophilic interaction liquid chromatography (HILIC) or using columns with low residual silanol activity.[8][9]

FAQ 3: How does the stability of 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane compare to other boronic esters?

The neopentyl glycol protecting group forms a six-membered ring with the boron atom, which is generally more thermodynamically stable and less prone to hydrolysis compared to five-membered ring esters like those derived from pinacol or ethylene glycol.[1][9]

| Boronic Ester Type | Ring Size | Relative Hydrolytic Stability | Key Considerations |

| Ethylene Glycol | 5-membered | Lower | More susceptible to hydrolysis and transesterification.[9] |

| Pinacol | 5-membered | Moderate | Widely used, but can be prone to hydrolysis, especially under basic conditions.[9] |

| Neopentyl Glycol | 6-membered | Higher | Offers a good balance of stability and reactivity. [5] |

| Catechol | 5-membered | Varies | Electron-withdrawing nature can increase the rate of transmetalation but may affect stability.[5] |

Expert Insight: While neopentyl glycol esters are robust, do not assume they are completely inert. The reaction conditions, particularly the presence of water and the choice of base, remain critical factors in preventing hydrolysis.

Experimental Protocols

Protocol 1: General Anhydrous Suzuki-Miyaura Coupling

This protocol provides a starting point for minimizing the hydrolysis of 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane.

-

Glassware Preparation:

-

Place a stirrer bar in a round-bottom flask and flame-dry the flask under vacuum.

-

Allow the flask to cool to room temperature under an inert atmosphere (argon or nitrogen).

-

-

Reagent Addition:

-

To the cooled flask, add your aryl halide (1.0 equiv), 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane (1.1-1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Add the anhydrous base (e.g., oven-dried K₂CO₃ or anhydrous TMSOK, 2-3 equiv).

-

-

Solvent Addition and Reaction:

-

Add anhydrous solvent (e.g., THF, dioxane) via a syringe.

-

If necessary, degas the reaction mixture by bubbling argon through it for 10-15 minutes.

-

Heat the reaction to the desired temperature and monitor its progress by TLC, GC-MS, or LC-MS.

-

-

Work-up:

-

Cool the reaction to room temperature.

-

Quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Sources

- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. catalysis-consulting.com [catalysis-consulting.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgsyn.org [orgsyn.org]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Technical Support Center: Optimizing Reactions with Sterically Hindered Boronic Esters

From the Desk of the Senior Application Scientist

Welcome to the technical support center for researchers navigating the challenges of cross-coupling reactions with sterically demanding substrates. Working with sterically hindered boronic esters, particularly in Suzuki-Miyaura couplings, often presents a unique set of obstacles that can slow down or halt reaction progress. The increased steric bulk around the boron center can impede crucial steps in the catalytic cycle, leading to low yields, slow reaction times, and the formation of unwanted side products.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to provide not just solutions, but a deeper understanding of the underlying chemical principles. By explaining the causality behind each experimental choice, we aim to empower you to diagnose issues effectively and rationally design robust reaction protocols.

Section 1: Frequently Asked Questions - First Line of Defense

Q1: My Suzuki-Miyaura reaction with a sterically hindered boronic ester is extremely slow or has failed completely. What's the underlying cause?

A: The primary reason for sluggish or failed reactions with these substrates is the kinetic difficulty of the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1] Steric hindrance from bulky groups on the boronic ester and/or the coupling partner can prevent the boronate from efficiently approaching the palladium center to transfer its organic group. Furthermore, the subsequent reductive elimination step, which forms the desired C-C bond, can also be slowed by steric congestion around the metal center, preventing the two coupling partners from adopting the required cis orientation.[2]

Kinetic investigations have shown that highly hindered esters, such as pinacol esters, may not form the necessary palladium-boronate complexes as readily as less hindered analogues.[3] This directly impacts the rate of transmetalation, which is often the rate-limiting step in these challenging couplings.

Q2: I suspect my reaction has stalled. What is the very first parameter I should investigate changing?

A: Before modifying multiple variables, the first and often most impactful parameter to adjust is the ligand coordinated to the palladium catalyst. The steric and electronic properties of the phosphine ligand are paramount in overcoming the challenges posed by hindered substrates.[4]

Causality: Bulky, electron-rich monophosphine ligands, often referred to as "Buchwald-type" ligands, are highly effective for several reasons:

-

They stabilize the catalytically active, low-coordinate L-Pd(0) species.

-

Their large steric footprint promotes the crucial, often rate-limiting, reductive elimination step.[2][5]

-

Their electron-donating nature increases the electron density on the palladium center, which can facilitate the initial oxidative addition step, especially with less reactive aryl chlorides or bromides.[5]

Start by switching to a well-established ligand known for coupling hindered substrates, such as SPhos, XPhos, or RuPhos.

Q3: I am designing a synthesis with a hindered fragment. How should I choose the right boronic ester protecting group?

A: The choice of the diol used to form the boronic ester is critical for both stability and reactivity. While pinacol esters are the most common due to their high stability and ease of preparation, their steric bulk can be detrimental in challenging couplings.[1][3]

Consider the following options:

| Boronic Ester Type | Key Characteristics | When to Use |

| Pinacol (Bpin) | Highly stable, crystalline, easy to handle and purify. The default choice. | Standard couplings; can be too hindered for tetra-ortho-substituted biaryl synthesis.[3] |

| Neopentyl Glycol | Less sterically demanding than pinacol but still offers good stability. | Excellent alternative when pinacol esters show low reactivity due to steric clash.[1] |

| MIDA | Highly stable and unreactive until a slow-release of the boronic acid is triggered by aqueous base. | Ideal for iterative cross-couplings or when the boronic acid is prone to decomposition (e.g., protodeboronation).[6][7] |

| Catechol | Electron-deficient, which can lead to a rate increase compared to boronic acids in some systems.[3] | Can be useful but may be more sensitive to reaction conditions. |

For a hindered system, if a pinacol ester fails, switching to a neopentyl glycol boronic ester is a logical first step to reduce steric bulk at the boron center without significantly compromising stability.[1]

Section 2: Troubleshooting Guide - A Deep Dive into Reaction Parameters

This section provides a systematic approach to optimizing your reaction by dissecting each component.

Troubleshooting Workflow: Low Yield / Slow Reaction

This diagram outlines a logical progression for troubleshooting. Start with the most impactful variables (Catalyst/Ligand) and proceed systematically.

Caption: A systematic workflow for troubleshooting hindered cross-coupling reactions.

Q4: My standard Pd(PPh₃)₄ catalyst isn't working. Which catalyst/ligand system should I use for a demanding biaryl coupling?

A: For sterically demanding couplings, pre-formed palladium catalysts complexed with bulky, electron-rich phosphine ligands are essential. Tetrakis(triphenylphosphine)palladium(0) is generally not effective for these transformations because the PPh₃ ligand is not sterically bulky or electron-donating enough to promote the difficult reductive elimination step.

Recommended Ligands & Catalysts:

| Ligand Class | Specific Examples | Key Features & Application |

| Buchwald-type Biarylphosphines | XPhos, SPhos, RuPhos | The gold standard for many challenging couplings. Their bulk and electron-rich nature accelerate both oxidative addition and reductive elimination.[2][5] |

| Specialized Ligands for Extreme Steric Hindrance | AntPhos, BI-DIME | Have demonstrated excellent reactivity for tetra-ortho-substituted biaryl synthesis where other ligands may fail.[4][8] |

| Electronically Modified Ligands | HFTPhos (fluorinated) | Designed to accelerate reductive elimination through electronic effects, showing very high activity for hindered systems.[2] |

Actionable Advice: Screen a panel of G3 or G4 Buchwald palladacycles (e.g., XPhos-Pd-G3). These are air-stable precursors that reliably generate the active catalyst, improving reproducibility. A catalyst loading of 1-2 mol % is a good starting point.

Q5: The reaction is sensitive to the base I use. Why is the base so critical and what are my best options?

A: The base plays a crucial role in activating the boronic ester. It coordinates to the boron atom, forming a more nucleophilic "ate" complex, which is the species that participates in transmetalation.[9] For hindered esters, this activation is often slow, and the choice of base, its solubility, and its basicity become critical.

Base Selection Guide:

| Base | Conditions | Pros | Cons |

| K₂CO₃ / Cs₂CO₃ | Aqueous/biphasic | Standard, effective for many systems. | Can promote boronic ester hydrolysis; may not be basic enough for very hindered substrates. |

| K₃PO₄ | Anhydrous or with trace H₂O | Very effective for hindered couplings. Often provides a good balance of basicity and compatibility.[10] | Can be heterogeneous; grinding the base to a fine powder improves consistency.[10] |

| CsF / KF | Anhydrous | Fluoride ions are excellent at activating boronic esters. | Can be hygroscopic; requires strictly anhydrous conditions. |

| KOSiMe₃ (TMSOK) | Strictly Anhydrous | Homogeneous in many organic solvents, providing reproducible results for anhydrous couplings.[11] | Highly reactive and moisture-sensitive. |

Expert Insight: Many "anhydrous" couplings using K₃PO₄ actually benefit from the presence of a few equivalents of water to facilitate the reaction.[10] However, for base-labile substrates, a truly anhydrous system with a soluble base like potassium trimethylsilanolate (KOSiMe₃) may be superior.[11]

Q6: Is there a universal solvent for these reactions? How does solvent choice impact the reaction rate?

A: There is no universal solvent, and screening is often necessary. Aprotic, polar or non-polar solvents are generally preferred. The solvent's primary roles are to solubilize the reactants and catalyst and to facilitate the different steps of the catalytic cycle.

Recommended Solvents:

-

Ethers: 1,4-Dioxane, Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF)

-

Aromatics: Toluene, Xylenes

The choice of solvent can significantly affect reaction outcomes.[12] For example, THF is often a good starting point, but for higher temperatures ( > 100 °C), toluene or dioxane are required.

Section 3: Mitigating Common Side Reactions

Q7: I'm losing my starting material to protodeboronation. How can I prevent this?

A: Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronic ester with a hydrogen atom. This side reaction is a common cause of low yields, especially with electron-rich or heteroaromatic boronic esters.[1][3]

Mitigation Strategies:

-

Use a More Stable Ester: Switch from a boronic acid to a pinacol or neopentyl glycol boronic ester, which are significantly more stable.[1]

-

Employ a "Slow-Release" Strategy: Use a MIDA boronic ester. This protecting group is stable to the reaction conditions and only slowly hydrolyzes to release the active boronic acid, keeping its standing concentration low and minimizing decomposition.[7]

-

Strictly Anhydrous Conditions: Use a strong, anhydrous base (e.g., K₃PO₄, CsF) and dry solvents to minimize sources of protons.

-

Reaction Temperature: Avoid unnecessarily high temperatures, as they can accelerate the rate of protodeboronation.

Q8: My main byproduct is the homocoupling of my boronic ester. What causes this and how do I stop it?

A: Homocoupling (dimerization) of the boronic ester to form a biaryl species is typically promoted by the presence of Pd(II) species and an oxidant (often trace oxygen).[1] It can become competitive if the desired cross-coupling is slow.

Prevention Methods:

-

Thorough Degassing: Ensure your reaction mixture is rigorously degassed before heating. Use multiple freeze-pump-thaw cycles or sparge thoroughly with an inert gas like argon or nitrogen.[13]

-

Use a Pd(0) Precatalyst: Using a precatalyst that cleanly generates the active Pd(0) species (like a Buchwald precatalyst) can minimize the amount of residual Pd(II) at the start of the reaction.

-

Optimize Reaction Conditions: Speeding up the productive catalytic cycle by optimizing the ligand, base, and temperature will outcompete the homocoupling side reaction.

The Suzuki-Miyaura Catalytic Cycle: Where Hindrance Hurts

This diagram shows the key steps of the reaction and highlights where steric bulk poses the greatest challenge.

Caption: The Suzuki-Miyaura cycle. Steric hindrance primarily slows Transmetalation and Reductive Elimination.

Section 4: Experimental Protocols

Protocol 1: General Screening for a Hindered Suzuki-Miyaura Coupling

This protocol is designed as a starting point for optimizing a new, challenging coupling reaction.

-

Glassware Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the sterically hindered boronic ester (1.2–1.5 equiv), and the base (e.g., finely ground K₃PO₄, 3.0 equiv).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

-

Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol %) and the solvent (e.g., Toluene or 1,4-Dioxane, to make a 0.1 M solution based on the aryl halide).

-

Degassing: If not using a pre-activated catalyst, degas the solution with a gentle stream of argon for 10-15 minutes or perform three freeze-pump-thaw cycles.

-

Reaction: Immerse the flask in a preheated oil bath at 100-110 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 2h, 6h, 12h, 24h).

-

Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Anhydrous Coupling with Potassium Trimethylsilanolate (TMSOK)

This protocol is adapted for substrates that are sensitive to water or hydrolysis.[11]

-

Glassware and Reagent Preparation: Rigorously flame-dry all glassware. Use anhydrous solvents from a solvent purification system or freshly distilled. TMSOK is highly hygroscopic and should be handled in a glovebox.

-

Reaction Setup (in a glovebox): To a vial, add the aryl halide (1.0 equiv), the neopentyl glycol boronic ester (1.2 equiv), the palladium precatalyst (2 mol %), and the ligand (4 mol % if not using a precatalyst).

-

Reagent Addition: Add anhydrous solvent (e.g., 2-MeTHF) followed by a solution of TMSOK (2.4 equiv) in the same solvent.

-

Reaction: Seal the vial tightly, remove from the glovebox, and place in a preheated aluminum heating block at the desired temperature (e.g., 80 °C).

-

Monitoring & Workup: Follow steps 6 and 7 from the general protocol. The workup may require an acidic wash (e.g., 1M HCl) to neutralize any remaining TMSOK.

References

-

Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

-

Yin, J., & Buchwald, S. L. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Letters. Available at: [Link]

-

Simone, M., et al. (2020). Synthesis of sterically hindered boronate ester. ResearchGate. Available at: [Link]

-

Li, L., et al. (2014). Stereospecific Coupling of Boronic Esters with N-Heteroaromatic Compounds. Journal of the American Chemical Society. Available at: [Link]

-

Halliwell, D. G. (2001). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Available at: [Link]

-

Bonelli, J. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Chemistry Stack Exchange. Available at: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

-

Aggarwal, V. K., et al. (2018). Cross Coupling Reactions of Chiral Secondary Organoboronic Esters With Retention of Configuration. ResearchGate. Available at: [Link]

-

Korenaga, T., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters. Available at: [Link]

-

Reddit user discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros on Reddit. Available at: [Link]

-

Denmark, S. E., & Kassel, D. B. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. Available at: [Link]

-

Deshayes, S., et al. (2020). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Chemistry of Materials. Available at: [Link]

-

Sandrock, D. L. (2011). Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. Harvard University. Available at: [Link]

-

Korenaga, T., et al. (2025). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ResearchGate. Available at: [Link]

-

A detailed study on the effect of different solvents and bases. ResearchGate. Available at: [Link]

-

Bull, J. A., & Burke, M. D. (2013). Chemoselective Boronic Ester Synthesis by Controlled Speciation. Angewandte Chemie. Available at: [Link]

-

Liu, R. Y., & Sigman, M. S. (2017). Synthesis of Chiral Tertiary Boronic Esters: Phosphonate-Directed Catalytic Asymmetric Hydroboration of Trisubstituted Alkenes. Journal of the American Chemical Society. Available at: [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. Available at: [Link]

-

Miyaura, N., & Suzuki, A. (1995). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Chemical Reviews. Available at: [Link]

-

OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]

-

Wang, D., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition. Available at: [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. youtube.com [youtube.com]

- 6. Chemoselective Boronic Ester Synthesis by Controlled Speciation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. orgsyn.org [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

Technical Support Center: Troubleshooting Side Reactions of 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane in Suzuki Coupling

Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this neopentyl glycol boronate ester in their synthetic workflows. Here, we address the common challenges and side reactions encountered during its application, providing in-depth, evidence-based troubleshooting strategies to optimize your reaction outcomes.

Introduction: The Utility and Challenges of Naphthyl Neopentyl Glycol Boronate

5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane is a valuable reagent in Suzuki-Miyaura cross-coupling due to its enhanced stability compared to the corresponding boronic acid. The neopentyl glycol protecting group generally offers improved handling, purification, and storage stability, while mitigating some of the side reactions associated with free boronic acids.[1] However, under certain Suzuki coupling conditions, this boronate ester can still be susceptible to undesirable side reactions that lead to reduced yield of the desired product and complex purification challenges.

This guide will focus on the three most prevalent side reactions:

-

Hydrolysis: Reversion of the boronate ester to the naphthalen-1-ylboronic acid.

-

Protodeboronation: Loss of the boron moiety and its replacement with a hydrogen atom.

-

Homocoupling: Dimerization of the naphthalen-1-ylboronic ester to form 1,1'-binaphthyl.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield and Presence of Naphthalen-1-ylboronic acid in the Reaction Mixture

Q1: I am observing a significant amount of naphthalen-1-ylboronic acid in my crude reaction mixture, and the yield of my desired cross-coupled product is low. What is causing this?

A: This is a classic case of hydrolysis of the 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane. While neopentyl glycol esters are more resistant to hydrolysis than many other boronate esters, they are not entirely immune, especially under basic aqueous conditions commonly employed in Suzuki couplings. The presence of water in your reaction, in combination with the base, can lead to the cleavage of the B-O bonds of the dioxaborinane ring, regenerating the boronic acid.

Causality: The hydrolysis is a reversible process, but the equilibrium can be shifted towards the boronic acid in the presence of excess water. This can be detrimental as the free boronic acid may have different solubility, reactivity, and stability under the reaction conditions, potentially leading to other side reactions.

Troubleshooting Protocol for Hydrolysis: